Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dioxane ring. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminomethyl-dioxane derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions has also been explored for the synthesis of this compound, providing an efficient and scalable route .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of polymers, coatings, and other materials requiring stable amine protection
Mechanism of Action
The mechanism of action of Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate involves the protection of the amine group through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
N-Boc-1,6-diaminohexane: Another carbamate used for protecting amines in organic synthesis.
Tert-butyl N-(6-aminohexyl)carbamate: Used in the synthesis of polymers and other materials.
Uniqueness
Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is unique due to the presence of the dioxane ring, which provides additional stability and reactivity compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where stability under various conditions is required .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-10(2,3)18-9(15)14-12(6-13)7-16-11(4,5)17-8-12/h6-8,13H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXNDRYGKKLSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CN)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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